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Application Note: 1H NMR Characterization of n-Ethyl-n-propylaniline

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Compound of Interest					
Compound Name:	n-Ethyl-n-propylaniline				
Cat. No.:	B14631636	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization of **n-Ethyl-n-propylaniline** using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. It includes a detailed experimental protocol for sample preparation and data acquisition. A summary of the expected 1H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values, is presented in a structured table. Furthermore, a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility of the method. This application note is intended to assist researchers in the unambiguous identification and purity assessment of **n-Ethyl-n-propylaniline**.

Introduction

n-Ethyl-n-propylaniline is a tertiary amine that serves as a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1] Accurate structural elucidation and purity determination are critical for its application in research and development. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of hydrogen atoms. This application note outlines a standardized protocol for the 1H NMR characterization of **n-Ethyl-n-propylaniline**, ensuring reliable and consistent results.



Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for **n-Ethyl-n-propylaniline**. These values are based on established chemical shift correlations for N,N-dialkylanilines and predictive software. It is important to note that actual experimental values may vary slightly depending on the solvent, concentration, and spectrometer used.

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ar-H (ortho)	6.68 - 6.72	Multiplet	-	2H
Ar-H (meta)	7.15 - 7.20	Multiplet	-	2H
Ar-H (para)	6.62 - 6.66	Multiplet	-	1H
N-CH2 (Ethyl)	3.30	Quartet	7.1	2H
N-CH2 (Propyl)	3.22	Triplet	7.5	2H
CH2 (Propyl)	1.60	Sextet	7.5	2H
CH3 (Ethyl)	1.15	Triplet	7.1	3H
CH3 (Propyl)	0.92	Triplet	7.4	3H

Experimental Protocol

This section details the methodology for the 1H NMR characterization of **n-Ethyl-n-propylaniline**.

- 1. Sample Preparation
- Weighing: Accurately weigh 5-10 mg of **n-Ethyl-n-propylaniline** into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.

 Chloroform-d is a common solvent for nonpolar to moderately polar organic compounds.[2]
- Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.



- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To avoid spectral distortions from solid particles, it is recommended to filter the solution through a small plug of glass wool placed in the pipette.[3]
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).
- 2. 1H NMR Data Acquisition
- Instrumentation: The 1H NMR spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.
- Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument's field frequency is then "locked" onto the deuterium signal of the solvent.
- Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, symmetrical peaks.
- Acquisition Parameters: Standard acquisition parameters for a routine 1H NMR spectrum are as follows:
 - Pulse Angle: 30-45°
 - Acquisition Time (AQ): 2-4 seconds
 - Relaxation Delay (D1): 1-2 seconds
 - Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
 - Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 7 ppm, is generally appropriate.
- Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the residual solvent peak of CDCl3 (δ = 7.26 ppm) or to the internal standard (TMS, δ = 0.00 ppm).



Experimental Workflow Diagram



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Caption: Experimental workflow for 1H NMR characterization.

Discussion

The predicted 1H NMR spectrum of **n-Ethyl-n-propylaniline** displays characteristic signals for both the aromatic and aliphatic protons. The aromatic protons are expected to appear in the range of 6.6-7.2 ppm, with distinct multiplets for the ortho, meta, and para positions due to the electron-donating effect of the nitrogen atom. The methylene protons of the ethyl and propyl groups directly attached to the nitrogen are deshielded and appear as a quartet and a triplet, respectively, in the 3.2-3.3 ppm region. The remaining aliphatic protons of the propyl group are found further upfield. The integration of each signal corresponds to the number of protons it represents, confirming the structure of the molecule. The coupling patterns (multiplicity) arise from spin-spin coupling with neighboring protons and provide valuable information about the connectivity of the atoms. For instance, the triplet for the methyl group of the ethyl chain indicates it is adjacent to a methylene group.

Conclusion

This application note provides a detailed protocol and expected data for the 1H NMR characterization of **n-Ethyl-n-propylaniline**. By following the outlined procedures, researchers can reliably obtain high-quality 1H NMR spectra for structural verification and purity assessment. The provided data table and workflow diagram serve as valuable resources for the efficient and accurate analysis of this important chemical intermediate.



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